N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
Beschreibung
N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a thiophen-3-yl group at position 6 and a nicotinamide moiety bearing a trifluoromethyl group at position 4. This structure combines aromatic electron-rich (thiophene) and electron-withdrawing (trifluoromethyl) groups, which may influence its physicochemical properties and biological interactions.
Eigenschaften
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6OS/c18-17(19,20)13-3-1-10(7-21-13)16(27)22-8-15-24-23-14-4-2-12(25-26(14)15)11-5-6-28-9-11/h1-7,9H,8H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABRBVWQRUOPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings, including in vitro studies and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical formula:
With a molecular weight of 404.4 g/mol. The structural complexity arises from its combination of a triazolo-pyridazine core and a thiophene ring, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases involved in cancer pathways. Its design as a potential c-Met inhibitor indicates that it may play a role in modulating signaling pathways associated with tumor growth and metastasis.
1. Inhibition of c-Met Kinase
Recent studies have demonstrated that derivatives similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide exhibit significant inhibitory effects on c-Met kinase:
- IC50 Values : Compounds related to this structure showed IC50 values ranging from 0.090 µM to 2.73 µM against various cancer cell lines (A549, MCF-7, HeLa) .
2. Cytotoxicity Studies
In vitro cytotoxicity assays have shown that these compounds possess moderate cytotoxic effects against cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound can effectively inhibit cell proliferation in specific cancer types .
3. Structural Insights and SAR
The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the triazolo-pyridazine core can significantly affect the biological activity:
- Triazole Derivatives : The presence of the triazole moiety is crucial for enhancing the inhibitory potency against c-Met kinase.
- Thiophene Influence : The thiophene ring contributes to the lipophilicity and overall bioactivity of the compound, facilitating better interaction with target proteins .
Case Studies
A notable study evaluated a series of triazolo-pyridazine derivatives for their anticancer properties:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. Studies have demonstrated that derivatives of triazolo-pyridazine can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
| Compound Type | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazolo derivative | Breast Cancer | 0.25 | |
| Pyridazine analog | Lung Cancer | 0.15 |
Case Study : A study on triazole derivatives revealed that the compound exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.25 µM, significantly lower than standard chemotherapeutic agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential, particularly as a selective COX-II inhibitor. In vitro studies reported moderate inhibitory activity against COX-II, suggesting its utility in treating inflammatory diseases.
| Study | COX-II Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| Study A | 0.52 | 10.73 |
| Study B | 0.78 | 9.51 |
Case Study : In an experimental model of arthritis, the compound showed a marked reduction in inflammation markers compared to control groups. The anti-inflammatory effect was quantified using paw edema measurements and histological analysis.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Modifications
- Triazolopyridazine vs. Triazolothiadiazine :
The target compound’s triazolopyridazine core differs from triazolothiadiazine derivatives (e.g., 6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in ). The latter incorporates a sulfur atom in the thiadiazine ring, which may enhance metabolic stability but reduce solubility compared to the pyridazine-based core .
Substituent Effects
- Thiophen-3-yl vs.
- Trifluoromethyl Nicotinamide vs.
Comparative Data Table
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
